3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid
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Overview
Description
“3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 . It is used in proteomics research .
Synthesis Analysis
The synthesis of thiazolidine derivatives, including “this compound”, has been a topic of interest in recent years . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazolidine ring, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.33 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
- 3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid and similar compounds have been the subject of research focusing on their synthesis and structural characterization. For example, Muche, Müller, and Hołyńska (2018) detailed the synthesis and characterization of a related thiazolidine derivative, highlighting the importance of such studies in understanding the molecular structure and properties of these compounds (Muche, Müller, & Hołyńska, 2018).
Potential in Biomedical Applications
- Thiazolidine derivatives, including this compound, have been investigated for their potential biomedical applications. For instance, research has explored their use in the synthesis of bioactive molecules, as in the study by Adel Zamri (2012), which described the synthesis of a pyochelin analog, indicating a potential role in siderophore-related biomedical research (Adel Zamri, 2012).
Supramolecular Aggregation Behavior
- The supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, which include this compound, has been a topic of interest. Jagtap et al. (2018) conducted a study to understand the influence of hydrogen bonding functionalities and solvent molecules on the formation of molecular assemblies, which could have implications in biosensing and catalysis (Jagtap et al., 2018).
Antimicrobial Activity
- The antimicrobial properties of thiazolidine derivatives are also an area of active research. Studies like that conducted by Noolvi et al. (2016) have evaluated the antimicrobial activities of thiazolidine-4-carboxylic acid derivatives, suggesting their potential use in developing new antimicrobial agents (Noolvi et al., 2016).
Conformational and Molecular Structure Studies
- Understanding the conformational and molecular structure of thiazolidine derivatives is crucial for their potential applications. Studies such as the one by Tinant et al. (2010), which determined the conformation and molecular structure of N-acetyl-L-thiazolidine-4-carboxylic acid, are essential in this regard (Tinant et al., 2010).
Catalytic and Spectral Properties
- The catalytic and spectral properties of thiazolidine derivatives have been studied for their potential applications in chemical synthesis. Skvortsov et al. (2010) examined the spectral properties and conformational analysis of thiazolidines, assessing their effectiveness as ligands in chemical reactions (Skvortsov et al., 2010).
Safety and Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them a highly prized moiety . Future research should focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine derivatives, which include this compound, are known to interact with various biological targets . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity and are used in probe design .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to have diverse biological responses, making them a highly prized moiety .
Action Environment
The supramolecular aggregation behavior of selected thiazolidine 4-carboxylic acid derivatives with different hydrogen bonding groups has been explored .
Biochemical Analysis
Biochemical Properties
Thiazolidine derivatives have been reported to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Cellular Effects
Some thiazolidine derivatives have been found to inhibit apoptotic cell death induced by oxidative stress .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid over time in laboratory settings have not been reported. Thiazolidine products have been found to be extremely stable at physiological pH and showed no sign of degradation even after 7 days .
Properties
IUPAC Name |
3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDLHFCLSTJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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